

Application Notes and Protocols for HENECA in In Vitro Cell Assays

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For Researchers, Scientists, and Drug Development Professionals

Introduction

HENECA is a potent and selective agonist for the A2A adenosine receptor (A2AR), a member of the G-protein coupled receptor (GPCR) family.[1] The A2A receptor is primarily coupled to the Gs protein, and its activation stimulates adenylyl cyclase to increase intracellular levels of cyclic AMP (cAMP).[2][3] This signaling cascade plays a crucial role in regulating a variety of physiological processes, including inflammation, vasodilation, and neurotransmission.[4][5] Notably, **HENECA** has been shown to inhibit the production of superoxide anions in neutrophils, highlighting its potential as an anti-inflammatory agent.[1]

These application notes provide detailed protocols for utilizing **HENECA** to investigate A2A receptor activation and its downstream effects in in vitro cell-based assays. The following sections describe methods for quantifying cAMP accumulation as a direct measure of receptor activation and for assessing the functional consequence of this activation through a superoxide production assay in neutrophils.

Data Presentation: Quantitative Properties of HENECA

The following table summarizes the key quantitative parameters of **HENECA**, a selective A2A receptor agonist. These values are essential for designing experiments and interpreting results.



Parameter	Value	Description	Reference
Ki	2.2 nM	Inhibition constant, indicating the binding affinity of HENECA to the A2A receptor.	[1]
EC50 (cAMP)	43 nM	Half-maximal effective concentration for inducing cAMP accumulation.	[1]
EC50 (Superoxide Inhibition)	3.63 nM	Half-maximal effective concentration for inhibiting superoxide anion production in neutrophils.	[1]

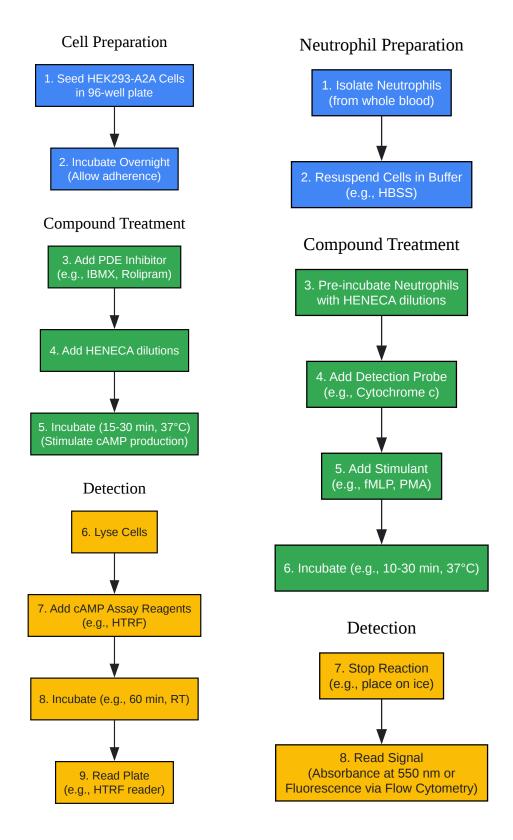
A2A Receptor Signaling Pathway

Activation of the A2A adenosine receptor by an agonist like **HENECA** initiates a signaling cascade that is central to many cellular responses. The diagram below illustrates the canonical Gs-protein mediated pathway.









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